molecular formula C15H15NO4S B14599683 10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione CAS No. 60887-54-9

10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione

Cat. No.: B14599683
CAS No.: 60887-54-9
M. Wt: 305.4 g/mol
InChI Key: XSSFBHCFDFTMFF-UHFFFAOYSA-N
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Description

10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its phenothiazine core, which is modified with a 2,3-dihydroxypropyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenothiazine compounds.

Scientific Research Applications

10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The phenothiazine core is known to interact with the central nervous system, while the 2,3-dihydroxypropyl group enhances its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts additional chemical reactivity and potential biological activity. This modification enhances its solubility and allows for more diverse applications compared to other phenothiazine derivatives .

Properties

CAS No.

60887-54-9

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

3-(5,5-dioxophenothiazin-10-yl)propane-1,2-diol

InChI

InChI=1S/C15H15NO4S/c17-10-11(18)9-16-12-5-1-3-7-14(12)21(19,20)15-8-4-2-6-13(15)16/h1-8,11,17-18H,9-10H2

InChI Key

XSSFBHCFDFTMFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(CO)O

Origin of Product

United States

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